Benzenepropanoic acid, 3,4-diiodo-
Description
Benzenepropanoic acid, 3,4-diiodo- (IUPAC: 3-(3,4-diiodophenyl)propanoic acid) is a halogenated aromatic carboxylic acid with a propanoic acid side chain and iodine atoms at the 3 and 4 positions of the benzene ring. Halogenation patterns significantly influence electronic effects, steric hindrance, and reactivity, making positional isomerism a key determinant of functionality .
Properties
Molecular Formula |
C9H8I2O2 |
|---|---|
Molecular Weight |
401.97 g/mol |
IUPAC Name |
3-(3,4-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
ZKAZBXWBKIGPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenepropanoic acid, 3,4-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale iodination processes using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenepropanoic acid, 3,4-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepropanoic acid, 3,4-diiodo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3,4-diiodo- involves its interaction with molecular targets through its iodine atoms. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares benzenepropanoic acid, 3,4-diiodo- (inferred properties) with its analogs based on available
Notes:
- Electronic Effects : Electron-withdrawing iodine atoms deactivate the benzene ring, but para-substitution (as in 3,5-diiodo-) allows resonance stabilization, enhancing electrophilic substitution reactivity compared to 3,4-diiodo- .
Q & A
Q. What experimental strategies are recommended for synthesizing 3,4-diiodo-benzenepropanoic acid, and how can intermediates be characterized?
Answer: Synthesis typically involves iodination of benzenepropanoic acid precursors. A plausible route includes:
Electrophilic aromatic substitution : React benzenepropanoic acid with iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce iodine atoms at the 3,4-positions.
Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate intermediates.
Characterization :
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- FT-IR to track functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
Key considerations : Optimize reaction time and temperature to avoid over-iodination. Monitor by TLC .
Q. How should researchers address the lack of physicochemical data (e.g., solubility, melting point) for 3,4-diiodo-benzenepropanoic acid?
Answer: When published data are unavailable:
Experimental determination :
- Melting point : Use a capillary tube apparatus with slow heating (1–2°C/min).
- Solubility : Test in solvents (e.g., DMSO, ethanol, water) via serial dilution and visual inspection.
Predictive modeling :
- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate hydrophobicity.
- Thermogravimetric analysis (TGA) for thermal stability.
Cross-reference analogs : Compare with structurally similar iodinated aromatics (e.g., 3,5-diiodotyrosine) for solubility trends .
Q. What safety protocols are critical when handling 3,4-diiodo-benzenepropanoic acid in the lab?
Answer: Based on GHS guidelines for iodinated aromatics:
Personal protective equipment (PPE) :
- Respiratory : Use NIOSH-approved N95/P100 masks if airborne particulates are generated.
- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent permeation.
Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity.
Waste disposal : Collect halogenated waste separately for incineration.
Emergency measures : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can 3,4-diiodo-benzenepropanoic acid be applied in metabolomic studies to investigate gut-microbiota interactions?
Answer: Experimental design :
Animal models : Administer the compound to cyclophosphamide-treated rats and profile fecal metabolites via GC/MS or LC-MS.
Data analysis :
- Use orthogonal projections to latent structures discriminant analysis (OPLS-DA) to identify metabolite clusters.
- Validate key biomarkers (e.g., benzenepropanoic acid derivatives) via variable influence on projection (VIP) scores >1.5.
Mechanistic insight : Corrogate shifts in gut microbiota (e.g., Clostridium, Prevotella) with metabolite levels to assess immunomodulatory effects .
Q. What analytical approaches resolve contradictions in stability data for iodinated aromatic compounds under varying pH conditions?
Answer:
Forced degradation studies :
- Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 40°C for 24–72 hours.
Stability-indicating assays :
- HPLC-DAD : Monitor degradation products with a C18 column and 0.1% formic acid/acetonitrile gradient.
- LC-MSⁿ : Identify degradation pathways (e.g., deiodination, oxidation).
Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life .
Q. How can researchers optimize the incorporation of 3,4-diiodo-benzenepropanoic acid into drug formulations while ensuring compatibility with excipients?
Answer:
Compatibility screening :
- Use differential scanning calorimetry (DSC) to detect interactions with common excipients (e.g., PEG, PVP).
- Conduct isothermal stress testing (40°C/75% RH for 4 weeks).
Formulation strategies :
- Microencapsulation : Use PLGA nanoparticles to enhance solubility and stability.
- Lyophilization : Prepare freeze-dried powders with mannitol or sucrose as cryoprotectants.
In vitro release : Evaluate using dialysis membranes in PBS (pH 7.4) with sink conditions .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s logP and aqueous solubility be reconciled?
Answer:
Re-evaluate experimental conditions :
- Ensure logP measurements (e.g., shake-flask method) use ultrapure water and n-octanol saturated with each solvent.
- Confirm solubility via nephelometry to distinguish true solubility from colloidal dispersions.
Statistical validation : Apply Bland-Altman analysis to compare datasets from multiple labs.
Theoretical alignment : Cross-validate with quantitative structure-property relationship (QSPR) models like ALOGPS .
Q. What methodologies validate the absence of genotoxicity in 3,4-diiodo-benzenepropanoic acid when regulatory data are lacking?
Answer:
In vitro assays :
- Ames test : Use Salmonella strains TA98 and TA100 with/without metabolic activation (S9 mix).
- Micronucleus assay : Treat CHO-K1 cells and score binucleated cells for micronuclei.
In silico prediction : Apply Derek Nexus or OECD QSAR Toolbox to flag structural alerts.
Dose-response : Establish NOAEL (no observed adverse effect level) in zebrafish embryos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
